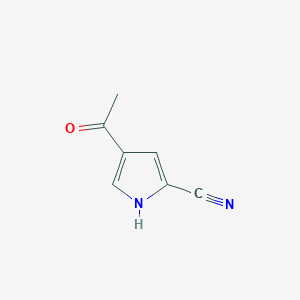

4-Acetyl-1h-pyrrole-2-carbonitrile

Description

Significance of Pyrrole (B145914) Heterocycles in Chemical and Biological Domains

The pyrrole nucleus is a privileged scaffold in both chemistry and biology, forming the core of many vital molecules. researchgate.netnih.govrsc.org Its presence in natural products like heme (a component of hemoglobin), chlorophyll, and vitamin B12 highlights its critical role in biological processes. thieme-connect.com Beyond these, a vast number of pyrrole-containing compounds, both from natural sources and synthetic endeavors, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.govrsc.org This has made the pyrrole ring a focal point for medicinal chemists in the quest for new therapeutic agents. nih.gov In the domain of materials science, pyrrole-based polymers are valued for their conductive properties, finding applications in electronic devices and sensors. rsc.org

Overview of Functionalized Pyrrole Derivatives: Acetyl and Carbonitrile Substructures

The introduction of functional groups onto the pyrrole ring dramatically influences its chemical reactivity and biological profile. The acetyl and carbonitrile groups, as seen in 4-Acetyl-1H-pyrrole-2-carbonitrile, are particularly noteworthy.

The acetyl group (a carbonyl group bonded to a methyl group) is a common acyl substituent. Its presence can significantly impact the electronic properties of the pyrrole ring and provide a handle for further chemical transformations. nih.gov Acylation of pyrroles is a key synthetic strategy to introduce this functionality, and the position of acylation can be directed by the nature of the substituent already on the nitrogen atom. acs.org For instance, N-alkoxycarbonyl protected pyrroles often lead to 2-acylated products. nih.govacs.org

The carbonitrile group (-C≡N) is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group, which can influence the reactivity of the pyrrole ring towards electrophilic and nucleophilic reagents. The nitrile group can also be readily converted into other functional groups such as carboxylic acids, amines, and amides, making it a valuable synthetic intermediate. organic-chemistry.org The presence of both acetyl and carbonitrile groups on the pyrrole ring, as in the title compound, creates a polyfunctionalized molecule with potential for diverse chemical manipulations and biological interactions. organic-chemistry.orgnih.gov

Research Rationale and Scope for this compound

The specific substitution pattern of this compound, with an acetyl group at the 4-position and a carbonitrile at the 2-position, presents a unique electronic and steric environment. Research into this compound is driven by the potential for novel reactivity and the exploration of its biological activities. The combination of an electron-withdrawing nitrile group and a moderately deactivating acetyl group can influence the aromaticity and reactivity of the pyrrole core. The synthesis of such polysubstituted pyrroles is of significant interest for creating libraries of compounds for drug discovery and for developing new materials with tailored properties. mdpi.com The scope of research on this compound would logically encompass its synthesis, characterization, and the investigation of its chemical and biological properties, including its potential as a building block for more complex molecules.

Historical Perspectives on Pyrrole Synthesis and Functionalization Relevant to the Compound Class

The synthesis of the pyrrole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that remain fundamental to organic chemistry.

The Paal-Knorr synthesis , first reported in 1884, is a classic and widely used method for preparing pyrroles. youtube.comwikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out under acidic conditions. alfa-chemistry.com The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

Another cornerstone in pyrrole synthesis is the Hantzsch pyrrole synthesis , discovered by Arthur Hantzsch in 1890. thieme-connect.comwikipedia.org This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org This multicomponent reaction provides a direct route to substituted pyrroles and has been adapted for solid-phase synthesis. nih.gov

The Knorr pyrrole synthesis , also developed in the late 19th century, is another important method that typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org

These classical methods, along with more modern developments, provide a rich toolbox for the construction of the pyrrole ring. The functionalization of the pre-formed pyrrole ring through electrophilic substitution reactions like acylation is also a critical aspect of pyrrole chemistry, allowing for the introduction of groups like the acetyl substituent found in this compound. nih.govslideshare.net

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Pyrrole |

| Heme |

| Chlorophyll |

| Vitamin B12 |

| Ammonia |

| 1,4-dicarbonyl compound |

| β-ketoester |

| α-haloketone |

| α-amino-ketone |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)C1=CNC(=C1)C#N |

| InChI Key | LPINMKJAGBJCDB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5(10)6-2-7(3-8)9-4-6/h2,4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFBERXRQZCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497205 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-91-5 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 1h Pyrrole 2 Carbonitrile and Analogous Systems

Classical Pyrrole (B145914) Synthesis Approaches and Their Adaptations for Substituted Pyrroles

Long-established methods for pyrrole synthesis, including the Knorr, Paal-Knorr, and Hantzsch syntheses, have been foundational in heterocyclic chemistry. nih.govpharmaguideline.com While these methods are robust, their application to the synthesis of highly substituted pyrroles like 4-Acetyl-1H-pyrrole-2-carbonitrile often necessitates significant modifications of the starting materials or reaction conditions.

The Knorr pyrrole synthesis traditionally involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. pharmaguideline.comwikipedia.org For the synthesis of an acetylated and nitrile-substituted pyrrole, this method would require specifically designed precursors. The α-amino-ketone component would need to be prepared in situ from the corresponding oxime due to its instability. wikipedia.orgthermofisher.com

To incorporate the required acetyl and nitrile functionalities, one might envision a reaction between an α-amino-β-ketonitrile and a 1,3-dicarbonyl compound. The success of such an approach hinges on the careful selection and synthesis of these highly functionalized starting materials. A catalytic version of the Knorr synthesis has been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, demonstrating the ongoing evolution of this classical reaction. organic-chemistry.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

|---|---|

| Reactants | α-amino-ketone and a compound with an activated methylene group (e.g., β-ketoester). wikipedia.org |

| In Situ Amine Generation | α-amino-ketones are typically generated in situ, often from an oxime precursor using a reducing agent like zinc dust in acetic acid. wikipedia.orgthermofisher.com |

| Catalyst | Traditionally uses zinc and acetic acid. wikipedia.org Modern variations may employ transition metal catalysts. organic-chemistry.org |

| Adaptation for Target | Requires appropriately substituted precursors containing acetyl and nitrile functionalities. |

The Paal-Knorr synthesis offers a more direct route by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org To form a pyrrole-2-carbonitrile (B156044), a suitably substituted 1,4-dicarbonyl precursor would be necessary. A recent development showcases a proline-catalyzed Paal-Knorr synthesis for creating highly substituted pyrroles, highlighting the method's adaptability. rsc.org

The Hantzsch pyrrole synthesis reacts a β-ketoester with an amine and an α-haloketone. pharmaguideline.comwikipedia.org This three-component reaction could be adapted to produce pyrrole-2-carbonitriles. For instance, research has shown that 3,5-disubstituted pyrrole-2-carbonitriles can be produced from enones and aminoacetonitrile (B1212223), which form a dihydropyrrole-2-carbonitrile intermediate that is subsequently oxidized. nih.gov

Table 2: Comparison of Paal-Knorr and Hantzsch Syntheses for Pyrrole-2-carbonitriles

| Synthesis | Reactants | Intermediate/Key Step | Relevance to Pyrrole-2-carbonitrile |

|---|---|---|---|

| Paal-Knorr | 1,4-dicarbonyl compound, ammonia/primary amine. organic-chemistry.org | Cyclization of a hemiaminal followed by dehydration. wikipedia.org | Requires a 1,4-dicarbonyl precursor with a latent or present nitrile group. |

| Hantzsch | β-ketoester, amine, α-haloketone. wikipedia.orgquimicaorganica.org | Formation of an enamine which attacks the α-haloketone. wikipedia.org | Can be modified to use aminoacetonitrile to introduce the nitrile group, followed by oxidation. nih.gov |

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com For a pyrrole-2-carbonitrile precursor, the key challenge is controlling the regioselectivity of the acetylation. Pyrroles typically undergo electrophilic substitution at the C2 position due to the greater stabilization of the cationic intermediate. stackexchange.com However, when the C2 position is occupied (as in pyrrole-2-carbonitrile), electrophilic attack is directed to other positions.

The presence of an electron-withdrawing nitrile group at C2 deactivates the ring, making Friedel-Crafts reactions more challenging. However, studies on N-substituted pyrroles have shown that the choice of Lewis acid can dramatically influence the site of acylation. For N-p-toluenesulfonylpyrrole, using AlCl₃ favors acylation at the C3 position, while weaker Lewis acids lead to the C2 product. nih.gov This suggests that for a pyrrole-2-carbonitrile substrate, acylation would likely occur at the C4 or C5 position. Research involving the Friedel-Crafts alkylation of pyrrole-2-carbonitrile has demonstrated that substitution can be directed to the C4 position. google.com A one-pot synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde has been reported, involving a Vilsmeier-Haack reaction followed by a Friedel-Crafts acetylation, indicating the feasibility of C4 acylation on a C2-substituted pyrrole. nih.govnih.gov

Contemporary Synthetic Strategies for Functionalized Pyrroles

Modern synthetic chemistry offers a range of sophisticated tools for the construction of complex heterocyclic systems, often providing higher efficiency and selectivity than classical methods.

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich heterocycles like pyrrole, typically at the C2-position, using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). pharmaguideline.comorganic-chemistry.orgwikipedia.org This reaction can be the first step in a sequence to introduce both the acetyl and nitrile groups. For example, a one-pot reaction has been described where pyrrole is first subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position, followed by a Friedel-Crafts reaction to add an acetyl group at the 4-position, yielding 4-acetyl-1H-pyrrole-2-carbaldehyde. nih.gov The resulting aldehyde could then potentially be converted to the target nitrile.

Direct cyanation of the pyrrole ring is also possible. One method involves reacting a pyrrole with chlorosulfonyl isocyanate (CSI). researchgate.net The resulting N-chlorosulfonyl amide intermediate can be readily converted to a nitrile. researchgate.net This has been used to synthesize pyrrole-3-carbonitrile and pyrrole-2,4-dicarbonitrile. researchgate.net A patented process describes the synthesis of pyrrole-2-carbonitriles by reacting a pyrrole with chlorosulfonyl isocyanate, followed by treatment with an amide like DMF. google.com These cyanation methods could be applied to an acetylated pyrrole precursor to achieve the final target molecule.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision and efficiency. tohoku.ac.jpelsevierpure.com These methods are increasingly applied to the synthesis of substituted pyrroles.

Palladium-catalyzed C-H activation and functionalization offer a direct way to introduce substituents onto the pyrrole ring without the need for pre-functionalized starting materials. tohoku.ac.jpelsevierpure.comjiaolei.group For instance, palladium-catalyzed C-H alkylation of electron-deficient pyrrole derivatives at the C5 position has been demonstrated. jiaolei.group Other metals like rhodium and zinc have been used to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.orgnih.govfigshare.com Furthermore, nano copper-catalyzed reactions of vinyl azides with alkynes provide a regioselective route to disubstituted and trisubstituted pyrroles. organic-chemistry.org Such catalytic strategies could be envisioned for the stepwise or convergent synthesis of this compound, offering atom-economical and efficient alternatives to classical routes.

Multicomponent Reactions (MCRs) for the Construction of Pyrrole Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules like pyrrole derivatives in a single, efficient step. semanticscholar.orgbohrium.com These reactions combine three or more starting materials in one pot, offering significant advantages in terms of simplicity, speed, and atom economy. semanticscholar.org The synthesis of polysubstituted pyrroles, including systems analogous to this compound, has been successfully achieved through various MCR strategies. rsc.orgscilit.com

A common approach involves the condensation of 1,3-dicarbonyl compounds, amines, and α-haloketones (Hantzsch synthesis) or the reaction of α,β-unsaturated carbonyl compounds with tosylmethyl isocyanide (Van Leusen reaction). researchgate.netsemanticscholar.org More advanced MCRs often utilize arylglyoxals as a key component. For instance, a three-component reaction between arylglyoxals, a compound with an active methylene group (like acetylacetone (B45752) or acetoacetic ester), and an amine or aniline (B41778) can yield highly substituted pyrroles. semanticscholar.org

Several notable MCRs for pyrrole synthesis are summarized below:

Three-Component Reactions : A study by Anary-Abbasinejad and his group detailed a three-component reaction involving arylglyoxals, acetylacetone, and enaminoketones. semanticscholar.org Similarly, refluxing arylglyoxals, acetoacetic ester derivatives, and substituted anilines in methanol (B129727) with a catalytic amount of acetic acid has been shown to produce substituted pyrroles efficiently. semanticscholar.org

Four-Component Reactions : Expanding on this, four-component reactions have been developed to introduce even greater molecular diversity. One such reaction involves cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines under catalyst-free conditions to form polysubstituted pyrrole derivatives. semanticscholar.org Another four-component approach combines aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, and dimedone or Meldrum's acid in ethanol (B145695) at room temperature. semanticscholar.org

These MCRs provide a versatile and efficient entry into a wide range of pyrrole derivatives, which are valuable in medicinal chemistry and materials science. rsc.orgscilit.com

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Number of Components | Key Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Arylglyoxals, Acetoacetic Ester, Substituted Anilines | Methanol, Acetic Acid (cat.), Reflux | Substituted Pyrroles | semanticscholar.org |

| Three | Arylglyoxals, Acetylacetone, Enaminoketones | - | Polysubstituted Pyrroles | semanticscholar.org |

| Four | Cyclic 1,3-dicarbonyls, β-Keto esters, Arylglyoxals, Amines | Catalyst-free | Polysubstituted Pyrroles | semanticscholar.org |

| Four | Aromatic Amines, Arylglyoxals, Dialkyl Acetylenedicarboxylate, Meldrum's Acid/Dimedone | Ethanol, Room Temperature | Polyfunctionalized Pyrroles | semanticscholar.org |

Green Chemistry Principles and Sustainable Approaches in Pyrrole Derivative Synthesis

The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.orgconicet.gov.ar Traditional methods for pyrrole synthesis often suffer from drawbacks such as long reaction times, the need for high temperatures, and the use of toxic, volatile solvents, leading to complex purification processes and low yields. semanticscholar.org

Modern sustainable approaches focus on overcoming these limitations through several key strategies:

Alternative Energy Sources : Microwave (MW) irradiation and ultrasound (US) have emerged as effective techniques to accelerate reactions. conicet.gov.arresearchgate.net For example, a Clauson-Kaas reaction catalyzed by an acidic ionic liquid under microwave irradiation provides a clean, high-yield, and rapid synthesis of N-substituted pyrroles. researchgate.net

Green Solvents : The replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol is a central theme. semanticscholar.orgeurekaselect.com Iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water, allowing for the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org

Solvent-Free Conditions : Performing reactions without a solvent (neat) or using mechanochemical methods like high-speed vibration milling (HSVM) can significantly reduce environmental impact. conicet.gov.arresearchgate.net A solventless, one-pot synthesis of pyrroles has been developed using mechanochemical activation. researchgate.net

Heterogeneous Catalysis : The use of reusable heterogeneous catalysts, such as nanoparticles and metal salts, aligns with green chemistry principles by simplifying product purification and catalyst recovery. nih.gov These catalysts have been employed effectively in one-pot multicomponent reactions to produce bioactive pyrroles. nih.gov

These green methodologies not only offer economic and social benefits due to the biological importance of pyrroles in the pharmaceutical industry but also represent significant scientific advancements toward safer and more efficient chemical manufacturing. conicet.gov.ar

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrroles

| Aspect | Traditional Methods | Green/Sustainable Methods | Reference |

|---|---|---|---|

| Solvents | Toxic, volatile organic solvents (e.g., dioxane) | Water, Ethanol, Ionic Liquids, or Solvent-free | semanticscholar.org |

| Energy | Prolonged heating (reflux) | Microwave irradiation, Ultrasound, Mechanochemical activation (milling) | conicet.gov.arresearchgate.net |

| Catalysts | Homogeneous acids/bases, often requiring neutralization | Reusable heterogeneous catalysts (e.g., nanoparticles), biocatalysts | nih.gov |

| Efficiency | Often lower yields, long reaction times, complex purification | Higher yields, shorter reaction times, simpler workup | semanticscholar.orgresearchgate.net |

Synthesis of Key Intermediates Bearing Acetyl and Nitrile Moieties

Several methods focus on creating acyclic precursors that can be cyclized to form the desired pyrrole ring.

Intermediates for Nitrile-to-Nitrile Condensation : A novel strategy for synthesizing tetrasubstituted NH-pyrroles involves a tandem reaction starting from gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This process proceeds through a Michael addition followed by a cyanide-mediated nitrile-to-nitrile cyclocondensation. The resulting pyrroles possess amidine and aromatic nitrile groups, which are valuable for pharmaceutical applications. organic-chemistry.org

Nitrile-Containing Building Blocks : A copper-hydride (CuH) catalyzed coupling reaction between enynes and nitriles provides an efficient route to polysubstituted N-H pyrroles. mit.edu This method demonstrates the utility of a simple nitrile as a foundational component for building the pyrrole heterocycle. A three-component synthesis developed by D'Souza and colleagues utilizes 3-oxobutanenitrile, an intermediate containing both a nitrile group and a ketone (acetyl precursor), which reacts with α-hydroxyketones and anilines to form the pyrrole framework of several drug candidates. nih.gov

Dicarbonyl and Dinitrile Precursors : A palladium-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids is an effective method for producing substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org The starting malononitrile (B47326) derivative contains both the dinitrile and a keto group that serves as the acetyl precursor. In another approach, N-propargylic β-enaminones can be converted in a one-pot, two-step process using zinc chloride to furnish 2-acetyl-1H-pyrroles. organic-chemistry.org

The strategic synthesis of these functionalized intermediates is paramount, as their structure dictates the substitution pattern of the final pyrrole product.

Table 3: Key Intermediates for the Synthesis of Acetyl- and Nitrile-Substituted Pyrroles

| Intermediate | Synthetic Method | Resulting Pyrrole Type | Reference |

|---|---|---|---|

| gem-Diactivated Acrylonitriles | Tandem Michael addition and nitrile-to-nitrile cyclocondensation with TMSCN | Tetrasubstituted NH-pyrroles with amidine and nitrile groups | organic-chemistry.org |

| 3-Oxobutanenitrile | Three-component reaction with α-hydroxyketones and anilines | 2,5-disubstituted-1-aryl-1H-pyrrole-3-carbonitriles | nih.gov |

| Enynes and Nitriles | CuH-catalyzed enyne-nitrile coupling reaction | Polysubstituted N-H pyrroles | mit.edu |

| 2-(2-Oxo-2-arylethyl)malononitriles | Palladium(II)-catalyzed cascade reaction with boronic acids | Substituted 1H-pyrrole-3-carbonitriles | organic-chemistry.org |

| N-Propargylic β-enaminones | Zinc chloride mediated cyclization | 2-Acetyl-1H-pyrroles | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 1h Pyrrole 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core

Pyrrole and its derivatives are known to be more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate. wikipedia.org The presence of both an acetyl and a nitrile group, which are electron-withdrawing, on the pyrrole ring of 4-Acetyl-1H-pyrrole-2-carbonitrile deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. However, electrophilic substitution is still a key reaction class for this scaffold.

Regioselectivity Studies of Acylation on Pyrrole-2-carbonitriles

The acylation of pyrroles has been extensively studied, with regioselectivity being a critical consideration. bath.ac.uk While 2-acylation is common, 3-acylation can be achieved under specific conditions. bath.ac.uk For pyrrole-2-carbonitriles, the existing cyano group at the 2-position and the acetyl group at the 4-position significantly influence the position of further electrophilic attack.

In a related example, the Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation on a pyrrole substrate was used to synthesize 4-Acetyl-1H-pyrrole-2-carbaldehyde. nih.govnih.gov This suggests that even with deactivating groups present, the pyrrole ring can undergo further electrophilic substitution. The precise regioselectivity of acylation on this compound itself would depend on the specific reaction conditions and the nature of the acylating agent. Generally, the positions ortho and para to the activating nitrogen atom are favored, but the deactivating nature of the existing substituents would direct incoming electrophiles to the remaining available positions, likely the 5-position.

Studies on the acylation of N-substituted pyrroles have shown that the choice of the N-substituent and the reaction conditions can exclusively lead to 2-acylated products. bath.ac.uk For instance, N-alkoxycarbonyl pyrroles have demonstrated distinct reactivity compared to N-sulfonyl pyrroles. organic-chemistry.org In the context of this compound, the N-H proton could potentially be substituted to modulate the electronic properties of the ring and influence the regioselectivity of further acylations.

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo nucleophilic attack at the electrophilic carbon atom. openstax.org These reactions lead to the formation of various nitrogen-containing heterocycles and other functional groups.

Nucleophiles can add to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion. openstax.org This intermediate can then be protonated or undergo further reactions. For example, hydrolysis of the nitrile group, under either acidic or basic conditions, would first produce an amide and subsequently a carboxylic acid, yielding 4-acetyl-1H-pyrrole-2-carboxylic acid. openstax.orguni.lu

Another important reaction is the reduction of the nitrile group. Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine, forming 4-acetyl-5-(aminomethyl)-1H-pyrrole. openstax.org This transformation provides a route to introduce a flexible aminoalkyl side chain.

Transformations of the Acetyl Moiety

The acetyl group at the 4-position of the pyrrole ring provides a reactive handle for a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Condensation Reactions, including Claisen-Schmidt Condensation, involving the Acetyl Group

The acetyl group can participate in condensation reactions, most notably the Claisen-Schmidt condensation. taylorandfrancis.com This reaction involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. magritek.comyoutube.com

In the case of this compound, the acetyl group can react with various aromatic or aliphatic aldehydes in the presence of a base to yield the corresponding chalcone (B49325) derivatives. This reaction would involve the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as the nucleophile. magritek.com

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Chalcone Derivative) |

| This compound | Benzaldehyde | 4-(3-phenylacryloyl)-1H-pyrrole-2-carbonitrile |

| This compound | 4-Methoxybenzaldehyde | 4-(3-(4-methoxyphenyl)acryloyl)-1H-pyrrole-2-carbonitrile |

| This compound | Furan-2-carbaldehyde | 4-(3-(furan-2-yl)acryloyl)-1H-pyrrole-2-carbonitrile |

Reduction and Oxidation of the Ketone Functionality

The ketone of the acetyl group can be selectively reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting product would be 4-(1-hydroxyethyl)-1H-pyrrole-2-carbonitrile.

Conversely, the acetyl group can be oxidized. For instance, in biological systems, acetyl groups are oxidized via the citric acid cycle after being converted to acetyl-CoA. cuny.edukhanacademy.org In a laboratory setting, specific oxidizing agents could be employed to transform the acetyl group, although this is a less common transformation compared to reduction or condensation.

Cycloaddition Reactions of Pyrrole and its Derivatives

Pyrrole and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component. These reactions are powerful tools for the construction of complex heterocyclic systems.

Comparative Reactivity Studies with Related Pyrrole Structures

The chemical reactivity of this compound is fundamentally dictated by the electronic properties of the pyrrole ring and the influence of its two electron-withdrawing substituents: the acetyl group at the C4 position and the carbonitrile group at the C2 position. Pyrrole itself is a π-excessive heteroaromatic compound, meaning the five-membered ring contains six π-electrons, leading to high electron density and a strong propensity to undergo electrophilic aromatic substitution. In unsubstituted pyrrole, electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (arenium ion) is more stable, with the positive charge delocalized over three atoms slideshare.net.

However, the presence of the acetyl and nitrile groups on this compound drastically alters this intrinsic reactivity. Both substituents are strongly deactivating, withdrawing electron density from the pyrrole ring via resonance and inductive effects. This deactivation makes the molecule significantly less nucleophilic and therefore less reactive towards electrophiles than unsubstituted pyrrole or pyrroles bearing electron-donating groups (e.g., alkyl groups) researchgate.net.

The directing effect of the substituents is a critical factor in its reactivity. Studies on the Friedel-Crafts acetylation of pyrroles with a single electron-withdrawing group at the C2 position, such as 2-pyrrolecarbonitrile and 2-pyrrolecarboxaldehyde, have shown that the incoming electrophile is directed almost exclusively to the C4 position researchgate.net. This demonstrates the powerful C4-directing nature of a C2 electron-withdrawing group. In the case of this compound, the C2 and C4 positions are already occupied. Any further electrophilic substitution would be expected to occur at one of the remaining open positions, C3 or C5. Given the deactivating nature of both substituents, forcing conditions would be required, and the substitution would likely favor the C5 position, which is alpha to the nitrogen and less sterically hindered than the C3 position situated between the two bulky groups.

The reactivity can be contrasted with that of pyrroles protected with an N-phenylsulfonyl group. This group also deactivates the ring but can be used strategically to direct acylation to the C3 position, a reaction that is otherwise difficult to achieve researchgate.net. This highlights the nuanced control that different substituents exert on the pyrrole core.

| Starting Pyrrole Substrate | Key Substituent(s) | Substituent Effect | Major Acylation Product Position | Reference |

|---|---|---|---|---|

| 1H-Pyrrole | None | Activating | 2-Acetylpyrrole | slideshare.net |

| 1H-Pyrrole-2-carbonitrile | C2-Nitrile (-CN) | Deactivating, C4-Directing | This compound | researchgate.net |

| 1H-Pyrrole-2-carboxaldehyde | C2-Aldehyde (-CHO) | Deactivating, C4-Directing | 4-Acetyl-1H-pyrrole-2-carbaldehyde | researchgate.netnih.gov |

| 1-(Phenylsulfonyl)pyrrole | N1-Sulfonyl (-SO₂Ph) | Deactivating, C3-Directing (with AlCl₃) | 3-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.net |

Investigation of Reaction Pathways and Intermediate Formation

The reaction pathways available to this compound are diverse, involving potential transformations at the heterocyclic ring or at the functional group substituents.

Reaction Pathways:

Reactions at the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This pathway follows the general mechanism of nucleophilic acyl addition or substitution youtube.com. Strong nucleophiles can attack the carbonyl carbon directly. In acid-catalyzed reactions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. This pathway can lead to the formation of alcohols (via reduction), ketals (with alcohols), or other derivatives.

Reactions at the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (4-acetyl-1H-pyrrole-2-carboxylic acid) or a carboxamide intermediate sigmaaldrich.com. It can also be reduced to an aminomethyl group using powerful reducing agents.

Electrophilic Substitution on the Pyrrole Ring: While the ring is heavily deactivated, reactions with potent electrophiles are conceivable. The most likely position for substitution is C5. The reaction would proceed via an electrophilic aromatic substitution mechanism, initiated by the attack of the pyrrole's π-electron system on the electrophile.

Intermediate Formation:

Each reaction pathway proceeds through distinct, transient intermediates that determine the reaction's course and outcome.

Tetrahedral Intermediate: In nucleophilic additions to the acetyl group, the initial attack by a nucleophile breaks the carbonyl π-bond, and the electrons move to the oxygen atom. This results in the formation of a short-lived tetrahedral intermediate where the formerly sp²-hybridized carbonyl carbon becomes sp³-hybridized youtube.com. This intermediate is central to reactions like reduction, ketal formation, and aldol-type condensations.

Arenium Ion (σ-complex): For the pathway of electrophilic aromatic substitution at the C5 position, the addition of an electrophile (E⁺) creates a resonance-stabilized carbocation known as an arenium ion or σ-complex. The positive charge in this intermediate is delocalized across the ring system. However, the powerful electron-withdrawing effects of the C2-nitrile and C4-acetyl groups would destabilize this positive charge, making the formation of this intermediate energetically costly and requiring harsh reaction conditions. The subsequent loss of a proton (H⁺) from the C5 carbon restores the aromaticity of the pyrrole ring, yielding the final substituted product.

| Reaction Type | Reactive Site | Key Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition (e.g., Reduction) | C4-Acetyl Group | Tetrahedral Intermediate | Secondary Alcohol | youtube.com |

| Nitrile Hydrolysis | C2-Nitrile Group | (Not explicitly isolated) | Carboxylic Acid or Amide | sigmaaldrich.com |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | C5-Position of Pyrrole Ring | Arenium Ion (σ-complex) | 5-Halo-4-acetyl-1H-pyrrole-2-carbonitrile | slideshare.net |

Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 1h Pyrrole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-Acetyl-1H-pyrrole-2-carbonitrile is expected to show distinct signals corresponding to the protons in different chemical environments. The pyrrole (B145914) ring protons, being in an aromatic system, will appear in the downfield region. The acetyl group's methyl protons will be observed in the upfield region. The broad signal for the N-H proton of the pyrrole ring is also a characteristic feature.

Similarly, the ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonyl carbon of the acetyl group and the nitrile carbon will have characteristic downfield chemical shifts. The carbons of the pyrrole ring will resonate in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| NH | 9.0 - 12.0 (broad) |

| H3 | 7.0 - 7.5 |

| H5 | 7.5 - 8.0 |

| CH₃ | 2.4 - 2.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 200 |

| C2 | 115 - 125 |

| C3 | 120 - 130 |

| C4 | 135 - 145 |

| C5 | 125 - 135 |

| CN | 110 - 120 |

| CH₃ | 25 - 35 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal the coupling network between the pyrrole ring protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the one-bond correlations between the pyrrole protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. For instance, it would show correlations between the acetyl methyl protons and the carbonyl carbon, as well as the C4 of the pyrrole ring, and between the pyrrole protons and the nitrile carbon, thus confirming the positions of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band for the C=O stretching of the acetyl group is expected, along with a characteristic band for the C≡N stretching of the nitrile group. The N-H stretching vibration of the pyrrole ring will also be a prominent feature.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (pyrrole) | Stretching | 3200 - 3500 |

| C-H (pyrrole) | Stretching | 3000 - 3100 |

| C≡N (nitrile) | Stretching | 2220 - 2260 |

| C=O (acetyl) | Stretching | 1650 - 1700 |

| C=C (pyrrole) | Stretching | 1500 - 1600 |

| C-N (pyrrole) | Stretching | 1300 - 1400 |

The presence of the N-H group in the pyrrole ring and the carbonyl group allows for the possibility of intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of another molecule. This interaction would lead to a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the IR spectrum. Dimer formation through hydrogen bonding is a common phenomenon in such molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic system, and the presence of the acetyl and nitrile groups, which are both electron-withdrawing and can extend the conjugation, will influence the electronic absorption spectrum.

The spectrum is expected to show π → π* transitions characteristic of the conjugated pyrrole system. The acetyl and nitrile groups will likely cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyrrole. The n → π* transition of the carbonyl group may also be observed, typically as a weaker absorption at a longer wavelength. The extended conjugation in this compound would result in absorption in the UV region, and the exact wavelength of maximum absorbance (λmax) would be a key characteristic of the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data for this compound has been reported in the reviewed literature. This information is crucial for definitively confirming the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern, which is determined by how the molecule breaks apart within the mass spectrometer, provides essential clues about its structural arrangement. Without this experimental data, a detailed analysis of its mass spectrometric behavior cannot be provided.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While crystallographic data is available for other acetyl-pyrrole derivatives, such as ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, these findings cannot be extrapolated to accurately describe the crystal structure of this compound due to differences in substituent groups which significantly influence the crystal packing and molecular geometry.

Applications of 4 Acetyl 1h Pyrrole 2 Carbonitrile and Its Derivatives in Advanced Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a fundamental component of numerous natural products and synthetic compounds with significant pharmacological applications. researchgate.net In the field of drug discovery, the pyrrole nucleus is recognized as a "privileged scaffold". nih.goveurekaselect.com This designation is attributed to its versatile chemical nature and its ability to serve as a template for the development of derivatives that exhibit a wide array of biological activities. nih.goveurekaselect.com The electron-rich character of the pyrrole ring allows it to interact with various biological targets, making it a valuable structural motif in medicinal chemistry. mdpi.com

Pyrrole-based structures are integral to a variety of pharmaceuticals and have been investigated for a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.govjmpas.com Fused pyrrole systems, in particular, have demonstrated significant biological properties. researchgate.net The versatility of the pyrrole scaffold allows for structural modifications that can modulate potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the design of new therapeutic agents. nih.goveurekaselect.comnih.gov For instance, the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine template is noted for its potential to yield derivatives with a wide range of kinase inhibitory activities. nih.goveurekaselect.com This adaptability underscores the importance of the pyrrole framework in generating novel molecules for various therapeutic areas, including the development of inhibitors for HIV-1 entry and replication. mdpi.com

Design and Synthesis of Novel Bioactive Pyrrole Carbonitrile Derivatives

The synthesis of novel bioactive pyrrole carbonitrile derivatives often involves multi-step chemical reactions, starting from readily available precursors. A common strategy is the construction of the pyrrole ring through cyclization reactions. For example, a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives were synthesized starting from benzoin. jmpas.com The process involved reacting benzoin with various primary amines in the presence of an acid catalyst, followed by the addition of malononitrile (B47326) and a base catalyst to facilitate the cyclization and formation of the final pyrrole carbonitrile products. jmpas.com

Another approach focuses on modifying the pyrrole core to create derivatives with specific biological targets. In the development of histone deacetylase (HDAC) inhibitors, researchers have designed and synthesized compounds featuring an N-linked 2-acetylpyrrole cap. mdpi.com This synthesis began with 2-acetyl pyrrole, which was reacted with various bromo-esters in the presence of sodium hydride to form N-substituted pyrrole intermediates. mdpi.com These intermediates were then converted to the final hydroxamic acid derivatives through reaction with hydroxylamine hydrochloride and potassium hydroxide. mdpi.com

The design of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile (B156044) derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors was based on structure-activity relationships (SARs) of known inhibitors. nih.gov Similarly, the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles has been achieved through the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones, followed by a selective deprotection and in situ cyclization under acidic conditions. nih.gov These synthetic schemes demonstrate the rational design and chemical strategies employed to generate diverse libraries of pyrrole carbonitrile derivatives for biological screening and development.

Exploration of Biological Mechanisms of Action

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase IV (DPP-4) Inhibition)

Derivatives of pyrrole and pyrrolidine carbonitrile have been extensively investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a serine exopeptidase that is a key therapeutic target for type 2 diabetes. nih.govmdpi.com DPP-4 inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. nih.govmdpi.com By inhibiting DPP-4, these compounds prevent the degradation of incretins, leading to elevated levels of active GLP-1 and improved glucose control. nih.govmdpi.com

A series of novel hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives were designed and synthesized, demonstrating potent DPP-4 inhibitory activities with IC50 values in the nanomolar to micromolar range. nih.gov Specifically, compounds 6h (IC50 = 0.004 μM) and 6n (IC50 = 0.01 μM) showed excellent inhibitory activity and good selectivity against related enzymes like DPP8 and DPP9. nih.gov Similarly, a series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were developed as DPP-4 inhibitors. nih.gov Among them, compound 17a displayed high DPP-4 inhibitory activity (IC50 = 0.017 μM) and moderate selectivity. nih.gov

The mechanism of inhibition can vary. For instance, a dipyrrole derivative isolated from Aloe vera, 3,6-dioxo-3,3a,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dicarboxamide, was found to inhibit the DPP-4 enzyme in a noncompetitive manner, with an IC50 value of 8.59 ± 2.61 µM and a Ki of 4.7 ± 0.038 µM. nih.gov In contrast, other studies on pyrrole derivatives have focused on creating competitive inhibitors that interact with the active site of the enzyme. nih.govresearchgate.net

| Compound | DPP-4 IC50 (μM) | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) | Reference |

|---|---|---|---|---|

| 6h | 0.004 | 450.0 | 375.0 | nih.gov |

| 6n | 0.01 | 470.0 | 750.0 | nih.gov |

| 17a | 0.017 | 1324 | 1164 | nih.gov |

| Aloe vera dipyrrole derivative | 8.59 | Not Reported | Not Reported | nih.gov |

Antimicrobial Activity Mechanisms (e.g., against bacterial strains, mycobacteria)

Pyrrole derivatives represent a significant class of heterocyclic compounds explored for their potential as antimicrobial agents against a wide range of bacterial pathogens, including multidrug-resistant strains. researchgate.netacgpubs.org The antibacterial potential often depends on the specific substitutions on the pyrrole ring. nih.gov

Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives revealed that their activity is predominantly against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, while showing no significant inhibition of Gram-negative bacteria like Escherichia coli or Pseudomonas fluorescens. researchgate.netacgpubs.org For example, certain compounds in this series showed zones of inhibition against S. aureus that were equal to or greater than the standard antibiotic tetracycline. researchgate.net Another study synthesized a series of pyrrole-thiazole derivatives and found that compound 3d had activity against E. coli equipotent to the standard ciprofloxacin, while compound 3c was highly active against Candida albicans. researchgate.net The presence of a 4-hydroxyphenyl ring was suggested to be a key pharmacophoric feature for antifungal activity. researchgate.net

The mechanism of action for these compounds can vary. Some pyrrole derivatives function as metallo-β-lactamase (MBL) inhibitors. nih.gov MBLs are enzymes that confer resistance to β-lactam antibiotics. A structure-activity relationship (SAR) study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives identified compounds that could inhibit MBLs from all three major subclasses (B1, B2, and B3). nih.gov The N-benzoyl derivative of one such compound retained potent activity against each MBL tested (with inhibition constants in the low μM range) and significantly enhanced the sensitivity of MBL-producing bacteria to the antibiotic meropenem, indicating a mechanism based on overcoming antibiotic resistance. nih.gov Furthermore, derivatives of 1H-pyrrole-2-carboxylate have been evaluated for their activity against Mycobacterium tuberculosis, with one compound showing a minimum inhibitory concentration (MIC) value of 0.7 µg/mL. nih.gov

| Compound/Derivative Type | Target Organism | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | S. aureus | Zone of Inhibition | 30 mm (Tetracycline: 23 mm) | researchgate.net |

| Pyrrole-thiazole derivative (3d) | E. coli | Activity | Equipotent to Ciprofloxacin | researchgate.net |

| Pyrrole-thiazole derivative (3c) | C. albicans | Activity | Highly active vs. Clotrimazole | researchgate.net |

| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | MBL-producing bacteria | Inhibition Constant (Ki) | Low μM range against MBLs | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | nih.gov |

Antitumor and Antiproliferative Activity Mechanisms (e.g., apoptosis induction, cell cycle arrest, signaling pathway modulation)

The antitumor and antiproliferative activities of pyrrole derivatives are rooted in their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. nih.gov One of the key mechanisms is the induction of apoptosis, or programmed cell death. For instance, a novel histone deacetylase (HDAC) inhibitor, compound 20 , which contains an N-linked 2-acetylpyrrole cap, was shown to induce apoptosis in RPMI-8226 multiple myeloma cells. mdpi.com This was confirmed by Annexin V-FTIC/propidium iodide (PI) staining. The compound also increased the acetylation of histone H3, a hallmark of HDAC inhibition, which alters gene expression to favor apoptosis and cell cycle arrest. mdpi.com

In vitro screening of trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles against multiple human cancer cell lines revealed that some of these compounds exhibit promising antiproliferative activity with a high selectivity index. nih.gov The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, plays a crucial role in cancer cell proliferation, suggesting that derivatives of this structure could interfere with this pathway. nih.gov

Another study on a series of newly synthesized pyrrole derivatives found dose- and time-dependent cytotoxic activity against several human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). nih.gov The most potent compounds, 4a and 4d , achieved their highest antitumor effects against LoVo colon cells. nih.gov Compound 4d was particularly effective, inducing a strong cytotoxic effect and reducing cell viability to below 50% at multiple concentrations, suggesting a potent antiproliferative mechanism. nih.gov The specific signaling pathways modulated by these compounds remain an area of active investigation, but the results point towards mechanisms that disrupt fundamental cellular processes required for tumor growth.

Mutagenicity and Cytotoxicity Studies in in vitro Cell Models (mechanistic focus)

The cytotoxic and mutagenic potential of pyrrole derivatives has been investigated to understand their mechanisms of cellular interaction and potential for inducing genetic damage. A study focused on nitropyrrole compounds derived from the reaction of 2-acetylpyrrole with nitrite, a reaction that can occur in nitrite-containing foods or in vivo. nih.gov Two resulting compounds, 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP), were found to be moderately mutagenic to Salmonella typhimurium strains TA98 and TA100 without the need for metabolic activation. nih.gov This indicates they are direct-acting mutagens.

From a mechanistic standpoint, this direct mutagenicity suggests that these nitropyrrole derivatives can directly interact with DNA to cause mutations. Furthermore, both NAP and TNAP demonstrated marked cytotoxicity in mouse C3H10T1/2 cells. nih.gov The study highlights that nitrosation of 2-acetylpyrrole can lead to the formation of compounds with significant genotoxic and cytotoxic properties. nih.gov

In a separate study, the cytotoxicity of a different series of pyrrole derivatives was evaluated on various cell types, including animal cells like Artemia franciscana and Daphnia magna. nih.gov Some compounds, such as 4b and 4c , showed high toxicity to Daphnia magna. nih.gov When tested on human tumor cell lines, several of these pyrrole compounds demonstrated dose- and time-dependent cytotoxic activity. nih.gov For example, compound 4d induced a strong cytotoxic effect on LoVo colon cancer cells, reducing cell viability to as low as 3.10% after 48 hours at a concentration of 400 μM. nih.gov This suggests that the cytotoxic mechanism involves a direct and potent effect on cell viability, which is a desirable characteristic for potential antitumor agents.

Applications in Materials Science and Engineering

The inherent electronic properties of the pyrrole ring make it a valuable component in the design of novel organic materials. Derivatives of 4-Acetyl-1H-pyrrole-2-carbonitrile are being explored for their potential contributions to organic electronics and photonics, leveraging the electron-rich nature of the pyrrole system.

Development of Organic Electronic Materials (e.g., conducting polymers, organic semiconductors)

Pyrrole-based materials are integral to the field of organic electronics due to their excellent electronic properties, such as high-lying Highest Occupied Molecular Orbitals (HOMO) and significant electrical conductivity upon doping. researchgate.net Polypyrrole (PPy) is a classic example of a conducting polymer known for its high conductivity, biocompatibility, and environmental stability. mdpi.com However, unsubstituted polypyrrole often suffers from poor processability and solubility, which limits its applications. mdpi.com

The incorporation of functional groups onto the pyrrole monomer, such as those present in this compound, offers a strategic approach to overcome these limitations. The acetyl and nitrile groups can be used to tune the electronic properties and improve the solubility and processability of the resulting polymers. Copolymerization of pyrrole with its functionalized derivatives is a key strategy to modify and enhance the properties of the final material, leading to improved mechanical strength and tailored electronic characteristics. mdpi.comresearchgate.net Research into pyrrole-containing semiconducting materials has shown that strategic substitution can lead to stable materials with desirable electron-donating properties for use in organic photovoltaics and field-effect transistors. researchgate.net

Table 1: Properties of Pyrrole-Based Conducting Polymers

| Property | Description | Significance in Organic Electronics |

|---|---|---|

| High Electrical Conductivity | Achieved through doping, allowing for the movement of charge carriers along the polymer backbone. | Essential for applications as conductive coatings, electrodes, and interconnects in electronic devices. mdpi.com |

| High-Lying HOMO | The electron-rich nature of the pyrrole ring results in a high-energy HOMO level. | Facilitates efficient charge injection from electrodes and is desirable for p-type semiconductor applications. researchgate.net |

| Biocompatibility | Polypyrrole and its derivatives are often well-tolerated in biological environments. | Enables applications in biosensors, neural interfaces, and drug delivery systems. mdpi.com |

| Tunable Properties | The chemical structure can be modified through substitution on the nitrogen or carbon atoms of the ring. | Allows for fine-tuning of solubility, processability, and electronic properties for specific device requirements. nih.gov |

Photonic Devices and Advanced Optical Materials (e.g., BODIPY Dyes)

The pyrrole scaffold is a fundamental building block for various classes of chromophores, most notably the boron-dipyrromethene (BODIPY) dyes. nih.gov These dyes are renowned for their exceptional photophysical properties, including sharp absorption and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields. nih.gov They are also relatively insensitive to solvent polarity and stable under physiological conditions, making them ideal for a range of photonic and bio-imaging applications. nih.gov

The synthesis of BODIPY dyes typically involves the condensation of two pyrrole units with an aldehyde or acid chloride, followed by complexation with a boron source, often BF₃·OEt₂. Acetyl-substituted pyrroles are valuable precursors in these syntheses. The acetyl group in a compound like this compound can serve as a reactive handle for constructing the dipyrromethene core. The nitrile group offers an additional site for post-synthetic modification, allowing for the attachment of other functional units to tune the dye's properties or to conjugate it to other molecules. nih.govresearchgate.net The development of novel BODIPY structures, such as dyads incorporating other chromophores, is an active area of research for applications like viscosity sensing based on Förster resonance energy transfer (FRET). nih.gov

Intermediate in Complex Organic Synthesis

The combination of a nucleophilic aromatic ring and two distinct electrophilic/nucleophilic functional groups makes this compound a highly valuable intermediate in multi-step organic synthesis. The pyrrole ring can participate in electrophilic substitution reactions, while the acetyl and nitrile groups can undergo a wide array of transformations.

This versatility allows chemists to use it as a starting point for building more complex molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides and other nitrogen-containing functionalities. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, enabling aldol-type reactions and other carbon-carbon bond-forming strategies. The synthesis of related structures like 4-Acetyl-1H-pyrrole-2-carbaldehyde highlights the interest in these types of multifunctional pyrrole building blocks. nih.govnih.gov

Precursors for Polycyclic Heterocycles and Natural Product Analogs

Pyrrole is a privileged scaffold found in a vast number of natural products, many of which exhibit significant biological activity. wikipedia.org Consequently, the synthesis of functionalized pyrroles and their elaboration into more complex structures is a major focus of synthetic organic chemistry. semanticscholar.org Compounds like this compound serve as ideal starting points for the synthesis of polycyclic systems and analogs of natural products.

The functional groups on the molecule can be used to direct the formation of new rings. For example, the acetyl and nitrile groups could be elaborated into a new heterocyclic ring fused to the pyrrole core. The Paal-Knorr condensation is a classic method for forming the pyrrole ring itself and is often a key step in the total synthesis of complex natural products like (-)-Agelastatin A, a bromopyrrole-based marine alkaloid. nih.gov By starting with a pre-functionalized pyrrole, synthetic chemists can significantly shorten the pathway to complex targets and create a diverse range of analogs for structure-activity relationship studies.

Analytical Method Development for Pyrrole Derivatives

As the synthesis and application of pyrrole derivatives expand, the need for robust analytical methods to characterize them and monitor their stability becomes critical. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely used technique for the analysis of these compounds. pensoft.netoatext.com

The development of a reliable HPLC method involves optimizing several parameters to achieve good separation, peak shape, and sensitivity. These parameters include the choice of stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol), flow rate, and detection wavelength. pensoft.netoatext.com Validation studies are performed to ensure the method is accurate, precise, linear, and specific for the analyte. researchgate.net Such methods are crucial for quality control of synthesized compounds and for conducting stability studies under various conditions (e.g., different pH values, temperatures) to understand their degradation pathways. oatext.com

Table 2: Example of RP-HPLC Conditions for Analysis of Pyrrole Derivatives

| Parameter | Condition 1: Hydrazone Derivative pensoft.net | Condition 2: Ester Derivative oatext.com |

|---|---|---|

| Chromatographic System | UltiMateDionex 3000 SD | Not Specified (UHPLC system) |

| Column | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 4.0) / Methanol (B129727) (60:30:10, v/v/v) | Gradient elution with acetonitrile and buffer |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 272 nm | 225 nm |

| Column Temperature | 25°C | 37°C |

| Mode | Isocratic | Gradient |

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 4-Acetyl-1H-pyrrole-2-carbonitrile and its analogs will likely focus on green chemistry principles, emphasizing efficiency and minimizing waste. morressier.comorientjchem.org Current methods for creating polysubstituted pyrroles often involve multi-step processes with moderate yields. researchgate.netnih.gov Therefore, the development of one-pot or tandem reactions that construct the pyrrole (B145914) core and introduce the acetyl and nitrile functionalities in a single, streamlined process is a primary goal. orientjchem.org

Catalysis will be at the forefront of these efforts. The exploration of novel catalysts, including earth-abundant metals and organocatalysts, is expected to yield more sustainable and cost-effective synthetic pathways. researchgate.netnih.gov For instance, iron-catalyzed cascade reactions have shown promise in the synthesis of pyrroles from simple starting materials. nih.gov Furthermore, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. acs.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | High efficiency, reduced reaction time, and simplified purification. | Discovery of novel catalyst systems and optimization of reaction conditions. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the pyrrole ring. | Development of regioselective catalysts for precise functionalization. |

| Green Chemistry Methods | Use of non-toxic solvents, reduced energy consumption, and recyclability. | Exploration of water-based synthesis and microwave-assisted reactions. morressier.com |

In-depth Mechanistic Investigations of Novel Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and discovering new transformations. Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate reaction pathways. bldpharm.com

Of particular interest is the "pyrrole dance," an anionic Fries rearrangement that can be controlled to achieve selective functionalization of the pyrrole ring. acs.org Investigating the factors that govern this and other rearrangements in the context of the acetyl and nitrile substituents will be crucial for predictable and controlled synthesis. Cross-over experiments have already indicated that this rearrangement can be an intermolecular process, a finding that opens new avenues for mechanistic exploration. acs.org

Furthermore, understanding the role of intermediates, such as zwitterionic species, in multicomponent reactions can lead to the rational design of more efficient synthetic routes. orientjchem.org The influence of the acetyl and nitrile groups on the stability and reactivity of these intermediates will be a key area of study.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery and development of new pyrrole derivatives. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential biological activity of this compound and its analogs. nih.govmdpi.com

Molecular modeling can provide insights into how these molecules interact with biological targets, guiding the design of more potent and selective therapeutic agents. semanticscholar.orgacs.org For example, docking studies can predict the binding modes of pyrrole derivatives to enzymes like histone deacetylases (HDACs), providing a rationale for observed biological activity and suggesting modifications to improve binding affinity. semanticscholar.org

Experimental validation of computational predictions is crucial. The synthesis of computationally designed molecules and their subsequent evaluation in biological assays or material science applications will create a feedback loop that refines and improves the predictive power of the computational models. This integrated approach will streamline the research process, saving time and resources.

Exploration of Undiscovered Bioactive Mechanisms and Pharmacological Targets

The pyrrole nucleus is a well-established pharmacophore found in numerous approved drugs. researchgate.netresearchgate.net The presence of both an acetyl and a nitrile group on the pyrrole ring of this compound suggests a range of potential biological activities. Both functional groups are electron-withdrawing and can participate in various non-covalent interactions, making them attractive features for drug design.

Future research should focus on a broad screening of this compound against a diverse panel of biological targets. Given the known activities of other pyrrole derivatives, promising areas of investigation include:

Anticancer Activity: Many pyrrole-containing compounds exhibit potent anticancer properties by targeting various proteins and pathways involved in cancer progression. researchgate.netnih.gov

Antimicrobial and Antiviral Activity: The pyrrole scaffold is present in a number of antimicrobial and antiviral agents. researchgate.netbohrium.com

Enzyme Inhibition: The functional groups of this compound could interact with the active sites of various enzymes, making it a candidate for the development of novel enzyme inhibitors. researchgate.net For instance, pyrrole-2-carbonitrile (B156044) has been identified as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV). nih.gov

The concept of bioisosteric replacement will also be a valuable tool in this exploration. acs.org Replacing the acetyl or nitrile group with other functional groups of similar size and electronic properties could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. acs.orgnih.gov

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale based on Related Compounds |

| Oncology | Kinases, Histone Deacetylases (HDACs), Microtubules | Many pyrrole derivatives are known to inhibit these targets. researchgate.netnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Viral polymerases | Pyrrolamides and other pyrrole derivatives have shown activity against these targets. bohrium.com |

| Metabolic Diseases | Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrole-2-carbonitrile has been investigated as a DPP-IV inhibitor. nih.gov |

Novel Applications in Emerging Fields Beyond Traditional Medicinal Chemistry and Materials Science

The unique electronic properties of the pyrrole ring, further modulated by the acetyl and nitrile substituents, make this compound a candidate for applications in emerging technological fields. sigmaaldrich.com

In the realm of organic electronics , pyrrole-based materials are being explored for use in sensors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). morressier.com The electron-rich nature of the pyrrole ring, combined with the electron-withdrawing character of the substituents, could lead to materials with tailored semiconducting properties. Future research could involve the polymerization of this compound or its incorporation into larger conjugated systems to create novel functional materials. sigmaaldrich.com

Another promising area is the development of chemosensors . The functional groups on the pyrrole ring could act as binding sites for specific analytes, leading to a detectable change in the molecule's optical or electronic properties. sigmaaldrich.com For example, pyrrole-isoxazole derivatives have been studied as fluorescent chemosensors for fluoride (B91410) anions. mdpi.com The potential for this compound to act as a sensor for various ions or small molecules warrants investigation.

Furthermore, the ability of pyrrole-containing polymers to form stable, conductive films opens up possibilities in areas such as biomedical implants and energy storage . The functional groups could be used to tune the surface properties of these materials or to anchor other molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves cyclization reactions using 2-amino-1H-pyrrole derivatives with carbonitrile precursors under acidic conditions (e.g., acetic acid as a solvent). Temperature control (80–100°C) and stoichiometric ratios of reagents are critical for yield optimization. Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures is recommended . Green chemistry alternatives, such as deep eutectic solvents (e.g., K₂CO₃-glycerol), can enhance reaction efficiency and reduce environmental impact, as demonstrated for analogous pyrrole-carbonitrile systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at position 4, carbonitrile at position 2).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (acetyl C=O) are diagnostic.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What pharmacological activities have been reported for structurally related pyrrole-carbonitrile derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial, antioxidant, and antitumor activities. For example, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives show dose-dependent DPPH radical scavenging (IC₅₀ = 25–100 μg/mL) and antibacterial efficacy against Staphylococcus aureus (MIC = 8–32 μg/mL). Standardized assays like broth microdilution (CLSI guidelines) and DPPH/ABTS radical scavenging are recommended for activity validation .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved during structure refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. Key steps:

- Validate space group assignments (e.g., monoclinic P2₁/c) using intensity statistics.

- Address anisotropic displacement parameters for heavy atoms (e.g., O, N).

- Apply twin refinement protocols if twinning is suspected (e.g., Hooft parameter > 0.5). Cross-validate with WinGX/ORTEP for visualization .

Q. What computational strategies are effective in predicting synthetic pathways or optimizing yields for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases identify feasible precursors (e.g., 2-amino-pyrroles + acetyl-carbonitrile reagents).

- DFT Calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level).

- Machine Learning : Train models on reaction yield datasets to predict optimal solvent/base combinations .

Q. How can researchers address contradictory biological activity data across studies involving pyrrole-carbonitrile derivatives?

- Methodological Answer :

- Standardize Assays : Use CLSI/FDA guidelines for antimicrobial testing to minimize variability.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., acetyl vs. methyl groups) using molecular docking (AutoDock Vina) against target proteins (e.g., CYP450 enzymes).

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC₅₀/MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.